molecular formula C17H14N2O5 B2730502 1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034252-99-6

1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No. B2730502
CAS RN: 2034252-99-6
M. Wt: 326.308
InChI Key: IUBYVWIEWSGBPJ-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, also known as BF-BDU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives have been extensively studied for their pharmacological properties. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have shown potential as novel acetylcholinesterase inhibitors, indicating their relevance in designing drugs for neurodegenerative diseases like Alzheimer's (J. Vidaluc et al., 1995). Additionally, derivatives like 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea have shown promising antimicrobial activity and cytotoxicity against cancer cell lines, offering a pathway for novel antimicrobial and anticancer agents (B. Shankar et al., 2017).

Green Chemistry and Synthesis

The synthesis and application of urea derivatives are also significant in the field of green chemistry. For instance, urea has been used as a novel organo-catalyst in the eco-friendly multicomponent synthesis of densely functionalized heterocycles at room temperature, highlighting the role of urea derivatives in sustainable chemical synthesis (G. Brahmachari & B. Banerjee, 2014).

Catalysis and Material Science

Urea-functionalized materials have been developed for heterogeneous catalysis in water, demonstrating the utility of urea derivatives in creating more efficient and environmentally friendly catalytic processes. An example is the synthesis of a urea-functionalized self-assembled molecular prism that acts as an effective hydrogen-bond-donor catalyst for Michael and Diels-Alder reactions in aqueous media, showcasing the versatility of urea derivatives in catalysis (Prodip Howlader et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(19-11-3-5-14-16(8-11)23-10-22-14)18-9-12-4-6-15(24-12)13-2-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBYVWIEWSGBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

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